molecular formula C13H18Cl2N4O B611655 Veliparib dihydrochloride CAS No. 912445-05-7

Veliparib dihydrochloride

Cat. No.: B611655
CAS No.: 912445-05-7
M. Wt: 317.21 g/mol
InChI Key: DSBSVDCHFMEYBX-FFXKMJQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Chemical Identity and Synthesis of Veliparib Dihydrochloride

1.1 Structural Characterization and Nomenclature

This compound is chemically identified as 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide dihydrochloride. It is the dihydrochloride salt form of Veliparib, with a molecular formula of C13H18Cl2N4O and a molecular weight of 317.21 g/mol. The compound’s structure features a benzimidazole core substituted at the 4-position with a carboxamide group and at the 2-position with a (2R)-2-methylpyrrolidin-2-yl moiety, indicating the presence of a chiral center with R-configuration. The compound is commonly referred to by synonyms including ABT-888 dihydrochloride and Veliparib hydrochloride. Its chemical identifiers include CAS number 912445-05-7 and PubChem CID 45480520. The chemical structure can be represented by the SMILES notation CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl, and the InChIKey DSBSVDCHFMEYBX-FFXKMJQXSA-N.

1.2 Synthetic Pathways and Scalable Production Methods

The synthesis of this compound involves constructing the benzimidazole core followed by introduction of the chiral 2-methylpyrrolidinyl substituent. Typical synthetic routes start from appropriately substituted o-phenylenediamines and carboxylic acid derivatives to form the benzimidazole ring system. The chiral pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination using enantiomerically pure precursors to ensure stereochemical integrity. Scalable production methods emphasize high-yielding, cost-effective steps with minimal purification requirements to facilitate multikilogram synthesis. Optimization includes controlling reaction conditions to maximize selectivity and minimize side products, enabling efficient isolation of the dihydrochloride salt form suitable for pharmaceutical use.

1.3 Stereochemical Control in Multikilogram Synthesis

Stereochemical control is critical in the synthesis of this compound due to the presence of a single stereocenter at the pyrrolidine ring. The (R)-configuration is essential for biological activity. Multikilogram scale synthesis employs enantiomerically pure starting materials or chiral catalysts to achieve high enantiomeric excess. Process optimization includes the use of chiral auxiliaries or resolution techniques to maintain stereochemical purity throughout the synthesis. Analytical methods such as chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are used to monitor stereochemical integrity during scale-up production.

1.4 Intermediate Compounds and Process Optimization

Key intermediates in the this compound synthesis include substituted o-phenylenediamines, benzimidazole carboxylic acid derivatives, and chiral pyrrolidine intermediates. Process optimization focuses on improving yields and purity of these intermediates by refining reaction parameters such as temperature, solvent choice, reagent stoichiometry, and purification techniques. For example, optimizing the cyclization step to form the benzimidazole ring and the introduction of the chiral pyrrolidine substituent can significantly impact overall efficiency. Salt formation with hydrochloric acid to produce the dihydrochloride salt enhances compound stability and solubility, which is critical for downstream processing and formulation.

Data Table: Chemical Properties of this compound

Property Value
Molecular Formula C13H18Cl2N4O
Molecular Weight 317.21 g/mol
Chemical Name 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide dihydrochloride
CAS Number 912445-05-7
PubChem CID 45480520
Appearance Powder
Solubility Water: ≥ 50 mg/mL (157.62 mM); DMSO: ≥ 3.2 mg/mL (10.09 mM)
Stereochemistry Single chiral center, (R)-configuration
SMILES CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
InChIKey DSBSVDCHFMEYBX-FFXKMJQXSA-N

Properties

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670432
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912445-05-7
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Veliparib dihydrochloride typically involves several key steps:

    Imidization: Starting with L-alanine ethyl ester, the compound undergoes imidization to form a key intermediate.

    Cyclization Reduction: This intermediate is then subjected to cyclization reduction.

    Hydrolysis: The resulting product undergoes hydrolysis to yield ®-2-methylpyrrolidine-2-carboxylic acid.

    Condensation: Finally, a one-step condensation reaction is performed to produce Veliparib

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of advanced purification techniques and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Veliparib dihydrochloride primarily undergoes:

Common Reagents and Conditions

    Carbonyldiimidazole (CDI): Used in coupling reactions.

    Acetic Acid: Employed in reflux conditions for ring formation.

    Hydrogenolysis Conditions: For deprotection steps.

Major Products

The major product of these reactions is Veliparib itself, with intermediates such as ®-2-methylpyrrolidine-2-carboxylic acid being crucial for the final synthesis .

Scientific Research Applications

Combination Therapy with Chemotherapy

Veliparib has been extensively studied in combination with various chemotherapeutic agents. Notable applications include:

  • Bendamustine : A phase 1b trial demonstrated that veliparib could be safely combined with bendamustine in patients with relapsed/refractory lymphoma and multiple myeloma. The study reported promising overall response rates (ORR) and complete response rates (CRR) when combined with rituximab for B-cell lymphomas .
  • Carboplatin and Paclitaxel : In triple-negative breast cancer (TNBC), veliparib was evaluated alongside carboplatin and paclitaxel. The maximum tolerated dose was determined to be 150 mg twice daily, showing an ORR of 63% among evaluable patients .

Treatment of Specific Cancers

Veliparib is currently being investigated for its efficacy in various solid tumors:

  • Ovarian Cancer : Clinical trials have explored veliparib's role in combination with chemotherapy regimens for patients with advanced ovarian cancer, showing potential benefits in terms of progression-free survival .
  • Lung Cancer : In small-cell lung cancer, a combination of temozolomide and veliparib yielded a significantly higher ORR compared to temozolomide alone (39% vs. 14%) .

Pharmacokinetics and Safety Profile

The pharmacokinetics of veliparib have been characterized through various studies, indicating that it is well-tolerated at therapeutic doses. Common adverse effects include gastrointestinal symptoms, fatigue, and myelosuppression . The pharmacokinetic parameters indicate that veliparib maintains effective plasma concentrations when administered orally, supporting its use in outpatient settings.

Data Summary

Study Combination Cancer Type ORR (%) Safety Profile
Phase 1b TrialVeliparib + Bendamustine + RituximabB-cell Lymphoma82-94Tolerable; mild AEs
Phase 1 StudyVeliparib + Carboplatin + PaclitaxelTriple-Negative Breast Cancer63Neutropenia, anemia
Ongoing TrialsVeliparib + TemozolomideSmall-Cell Lung Cancer39Gastrointestinal symptoms

Case Study 1: Combination with Bendamustine

A cohort of 34 patients treated with veliparib and bendamustine showed an ORR of up to 94% when combined with rituximab. This suggests that the addition of veliparib significantly enhances treatment efficacy in B-cell lymphomas .

Case Study 2: Triple-Negative Breast Cancer

In a study involving patients with TNBC, the combination therapy resulted in an ORR of 63%. The findings underscore the potential of veliparib to improve outcomes in this challenging subtype of breast cancer .

Mechanism of Action

Veliparib dihydrochloride exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks (SSBs) in DNA. By blocking PARP activity, Veliparib prevents the repair of SSBs, leading to the accumulation of double-strand breaks (DSBs) during DNA replication. This results in increased DNA damage and cell death, particularly in cancer cells that rely heavily on PARP for DNA repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Veliparib dihydrochloride and structurally or functionally related compounds:

Compound Target(s) Potency (Ki/IC₅₀) Selectivity Clinical Stage Solubility/Purity Formulation
This compound PARP1, PARP2 5.2 nM (PARP1) , 2.9 nM (PARP2) Dual PARP1/2 Phase 3 ≥31.7 mg/mL (DMSO), 99.62% purity Dihydrochloride salt
Veliparib (free base) PARP1, PARP2 5.2 nM (PARP1), 2.9 nM (PARP2) Dual PARP1/2 Phase 3 98.0% purity Free base
UPF 1069 PARP1, PARP2 8 μM (PARP1), 0.3 μM (PARP2) Non-selective Preclinical 98.88% purity DMSO solution
XAV-939 TNKS1, TNKS2 5 nM (TNKS1), 2 nM (TNKS2) TNKS-specific Preclinical 98.04% purity DMSO solution
WD2000-012547 PARP1 N/A (pKa = 8.221) PARP1-selective Preclinical >98% purity Free base

Key Findings:

Potency and Selectivity: this compound is 10–100x more potent than UPF 1069 (nanomolar vs. micromolar IC₅₀/Ki) . Unlike WD2000-012547 (PARP1-selective), this compound inhibits both PARP1 and PARP2, broadening its therapeutic utility in cancers reliant on PARP2-mediated repair .

Clinical Advancement :

  • Both Veliparib forms (dihydrochloride and free base) are in Phase 3 , whereas UPF 1069, XAV-939, and WD2000-012547 remain in preclinical stages .

Detailed Research Findings

In Vivo Efficacy:

  • In orthotopic medulloblastoma models, this compound combined with craniospinal irradiation (CSI) significantly extended survival compared to CSI alone, demonstrating its role as a radiosensitizer .

Synergistic Effects:

  • A 2018 study showed that this compound synergizes with artesunate (an antimalarial drug) against Echinococcus granulosus. Combination therapy increased DNA damage markers (8-oxo-dG) and caused severe ultrastructural damage to parasitic cells .

Bioanalytical Methods:

  • This compound is quantified in clinical samples using LC-MS/MS with a linear range of 0.5–50 ng/mL, ensuring precise pharmacokinetic monitoring during trials .

Biological Activity

Veliparib dihydrochloride, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. This compound has garnered significant attention in cancer therapy due to its role in enhancing the efficacy of DNA-damaging agents and its potential to sensitize tumors to chemotherapy and radiation.

Veliparib's primary mechanism involves the inhibition of PARP enzymes, which are critical for DNA repair processes. The inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells that are already deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations). This action makes veliparib particularly effective as a chemosensitizer and radiosensitizer in various cancer models.

  • Ki Values : Veliparib exhibits high affinity for PARP-1 and PARP-2 with inhibition constants (Ki) of 5.2 nM and 2.9 nM, respectively .
  • Cell Cycle Effects : In studies involving colon cancer cell lines (HCT-116 and HT-29), veliparib treatment resulted in G2/M cell cycle arrest and increased levels of DNA damage when combined with chemotherapeutic agents like SN38 or oxaliplatin .

Preclinical Studies

Numerous preclinical studies have demonstrated the effectiveness of veliparib in various cancer types:

Cancer Model Combination Treatment Outcome
B16F10 murine melanomaVeliparib + TemozolomideIncreased efficacy; slowed tumor progression
MX-1 breast xenograftVeliparib + ChemotherapyEnhanced tumor growth delay
Lung cancer xenograftsVeliparib + RadiationSensitized cells to radiation; increased apoptosis

Clinical Trials

Veliparib has been evaluated in several clinical trials, showcasing its safety and efficacy in combination with other treatments:

  • Phase I–II Trial with Topotecan :
    • Objective : To assess the antitumor activity of veliparib combined with topotecan in patients with recurrent cervical cancer.
    • Results : The combination reduced poly(ADP-ribose) levels and increased γH2AX signaling, indicating enhanced DNA damage .
  • Combination with Irinotecan :
    • Study Design : Patients received veliparib along with irinotecan.
    • Findings : The maximum tolerated dose was established, and partial responses were observed in 19% of evaluable patients. Notably, veliparib reduced tumor PAR content significantly compared to irinotecan alone .
  • Extension Study for Solid Tumors :
    • This ongoing study aims to evaluate the long-term safety and tolerability of veliparib as a monotherapy and in combination with carboplatin/paclitaxel or modified FOLFIRI .

Case Studies

Several case studies have highlighted the clinical relevance of veliparib:

  • A case involving a patient with BRCA-mutated ovarian cancer showed significant tumor reduction when treated with veliparib combined with standard chemotherapy, supporting its role as a potent therapeutic agent in genetically predisposed populations.

Q & A

Q. What are the key biochemical targets of Veliparib dihydrochloride, and how are they quantified in vitro?

Veliparib selectively inhibits PARP1 and PARP2 with Ki values of 5.2 nM and 2.9 nM, respectively, as determined via cell-free enzymatic assays using recombinant proteins . To validate target engagement, researchers should:

  • Measure NAD+ consumption or poly(ADP-ribose) (PAR) formation using ELISA or immunofluorescence.
  • Confirm cellular activity in models like HCT-116 colon cancer cells via γH2AX foci quantification or comet assays to assess DNA damage accumulation .

Q. How does this compound penetrate the blood-brain barrier (BBB) in preclinical models?

Preclinical studies demonstrate Veliparib achieves a brain-to-plasma concentration ratio significantly higher than other PARP inhibitors (e.g., olaparib, talazoparib). Methodology includes:

  • Pharmacokinetic profiling in orthotopic glioblastoma models.
  • Liquid chromatography-mass spectrometry (LC-MS) to measure drug levels in plasma and brain tissue .

Q. What standard cell lines and animal models are used to evaluate Veliparib’s efficacy in DNA repair-deficient cancers?

  • In vitro: BRCA1/2-mutant ovarian (e.g., BRCA1-mutated MX-1) and colon (HCT-116, HT-29) cancer lines, where Veliparib synergizes with SN38 or oxaliplatin to enhance G2/M arrest .
  • In vivo: BRCA-deficient xenografts (e.g., MX-1 breast cancer) treated with Veliparib (3.1–25 mg/kg/day) alongside temozolomide to assess tumor growth delay .

Advanced Research Questions

Q. How should researchers design combination studies with Veliparib and DNA-damaging agents to mitigate toxicity?

  • Preclinical optimization: Use staggered dosing schedules to avoid overlapping toxicities (e.g., thrombocytopenia in temozolomide/radiation combinations). Isobolographic analysis can confirm synergy .
  • Clinical considerations: Monitor platelet counts and pharmacokinetic overlap in phase I trials. For example, Veliparib + carboplatin/paclitaxel requires dose reductions at 200 mg BID due to hematologic toxicity .

Q. What methodological approaches resolve contradictions in Veliparib’s clinical efficacy across cancer types?

The VERTU phase II trial in glioblastoma showed limited efficacy despite preclinical synergy, highlighting the need for:

  • Biomarker stratification: MGMT promoter methylation status, HRD scores, and PARP-1 expression levels.
  • Correlative analyses: Volumetric MRI and multi-omics profiling (exome, transcriptome) to identify responsive subpopulations .
  • Cross-trial comparisons: Evaluate differences in drug scheduling (e.g., continuous vs. intermittent dosing) and patient selection criteria .

Q. How is cardiac safety assessed in Veliparib clinical trials, and what parameters are critical?

  • Methodology: Conduct thorough QT (TQT) studies with continuous ECG monitoring. A crossover trial (n=47) showed no QTcF >480 ms or >30 ms change from baseline after single-dose Veliparib (200–400 mg) .
  • Key parameters: Plasma concentration at peak exposure (Cmax), treatment-emergent adverse events (e.g., nausea, myalgia), and pharmacokinetic interactions with CYP3A4 inhibitors .

Q. What translational biomarkers are prioritized in Veliparib trials to predict response?

  • Tissue-based: BRCA1/2 mutation status, PARP-1 expression (IHC), and homologous recombination deficiency (HRD) scores.
  • Liquid biopsies: Circulating tumor DNA (ctDNA) to monitor BRCA reversion mutations and PARP activity in peripheral blood mononuclear cells (PBMCs) .
  • Emerging tools: Radiomic features from MRI to non-invasively assess treatment response in glioblastoma .

Q. What experimental strategies enhance Veliparib’s radiosensitizing effects in solid tumors?

  • Preclinical: Use clonogenic survival assays in BRCA-proficient vs. -deficient lines. Combine Veliparib with fractionated radiation (2–4 Gy/fraction) to measure dose enhancement ratios.
  • In vivo: Evaluate tumor growth delay in syngeneic models (e.g., HCT-116 colon cancer) with concurrent vs. sequential administration .

Methodological Resources

  • Data analysis: For combination studies, use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
  • Safety protocols: Reference NCI-CTCAE v5.0 for grading adverse events in clinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.